(1,1,2,3,3-Pentadeuterio-2,3-dihydroxypropyl) 2-aminobenzoate
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Overview
Description
(1,1,2,3,3-Pentadeuterio-2,3-dihydroxypropyl) 2-aminobenzoate is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of deuterium can influence the compound’s chemical properties, making it useful for specific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,2,3,3-Pentadeuterio-2,3-dihydroxypropyl) 2-aminobenzoate typically involves the deuteration of precursor molecules followed by esterification. One common method includes the deuteration of glycerol to obtain (1,1,2,3,3-Pentadeuterio-2,3-dihydroxypropyl) alcohol, which is then reacted with 2-aminobenzoic acid under esterification conditions. The reaction conditions often involve the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The ester functional group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
(1,1,2,3,3-Pentadeuterio-2,3-dihydroxypropyl) 2-aminobenzoate has several applications in scientific research:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme kinetics.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of therapeutic agents.
Industry: Utilized in the production of deuterated materials for specialized applications, such as in the development of advanced polymers and electronic materials.
Mechanism of Action
The mechanism of action of (1,1,2,3,3-Pentadeuterio-2,3-dihydroxypropyl) 2-aminobenzoate involves its interaction with specific molecular targets. The deuterium atoms can alter the compound’s metabolic stability and reduce the rate of enzymatic degradation. This can lead to prolonged activity and improved efficacy in biological systems. The compound may interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
- (1,1,2,3,3-Pentadeuterio-2,3-dihydroxypropyl) octadecanoate
- 5-[acetyl-(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Comparison: Compared to similar compounds, (1,1,2,3,3-Pentadeuterio-2,3-dihydroxypropyl) 2-aminobenzoate is unique due to its specific functional groups and deuterium content. This uniqueness can result in distinct chemical and biological properties, making it suitable for specialized applications in research and industry.
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(1,1,2,3,3-pentadeuterio-2,3-dihydroxypropyl) 2-aminobenzoate |
InChI |
InChI=1S/C10H13NO4/c11-9-4-2-1-3-8(9)10(14)15-6-7(13)5-12/h1-4,7,12-13H,5-6,11H2/i5D2,6D2,7D |
InChI Key |
VHWSRELATOUTAG-VJPLVGRJSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)C1=CC=CC=C1N)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OCC(CO)O)N |
Origin of Product |
United States |
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